molecular formula C44H63N3O4 B10769761 KAAD-Cyclopamine

KAAD-Cyclopamine

Cat. No.: B10769761
M. Wt: 698.0 g/mol
InChI Key: WDHRPWOAMDJICD-FOAQWNCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: KAAD-Cyclopamine is synthesized through a series of chemical reactions starting from Cyclopamine. The synthesis involves the modification of Cyclopamine by introducing a keto group and an aminoethyl-aminocaproyl-dihydrocinnamoyl moiety. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the chemical transformations .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is often produced in a controlled environment to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions: KAAD-Cyclopamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

KAAD-Cyclopamine has a wide range of scientific research applications, including:

Mechanism of Action

KAAD-Cyclopamine exerts its effects by binding to the Smoothened (Smo) receptor, a key component of the Hedgehog signaling pathway. By inhibiting Smo, the compound prevents the activation of downstream signaling molecules, such as Gli1, which are involved in cell proliferation and survival. This inhibition leads to the suppression of tumor growth and metastasis in cancer cells .

Comparison with Similar Compounds

KAAD-Cyclopamine is compared with other similar compounds, such as:

    Cyclopamine: The parent compound, which also inhibits the Hedgehog pathway but with lower potency.

    Jervine: Another steroidal alkaloid with similar inhibitory effects on the Hedgehog pathway.

    Veratramine: A non-teratogenic but toxic Veratrum alkaloid

Uniqueness: this compound is unique due to its higher potency and specificity in inhibiting the Hedgehog signaling pathway compared to its analogs. It has an IC50 value of 20 nM, making it significantly more effective than Cyclopamine, which has an IC50 value of 300 nM .

Biological Activity

KAAD-Cyclopamine is a synthetic derivative of cyclopamine, a well-known antagonist of the Hedgehog (Hh) signaling pathway. This compound has garnered significant attention in cancer research due to its ability to inhibit various malignancies by targeting the Smoothened (Smo) receptor, a critical component of the Hh pathway. This article explores the biological activity of this compound, detailing its mechanisms, effects on different cancer types, and relevant research findings.

This compound exerts its biological effects primarily through the inhibition of the Hedgehog signaling pathway. The mechanism involves direct binding to the Smo receptor, which leads to the blockade of downstream signaling events associated with cell proliferation and survival.

  • Binding Affinity : this compound exhibits a high binding affinity for Smo, with an IC50 value reported as low as 3 nM in some studies, indicating potent inhibitory activity against Hh signaling .
  • Receptor Interaction : The compound binds to specific domains within Smo, influencing its conformation and preventing signal transduction that promotes tumor growth .

Effects on Cancer Cell Lines

Numerous studies have documented the effects of this compound on various cancer cell lines:

  • Hepatocellular Carcinoma (HCC) : In SMMC-7721 cells, this compound treatment resulted in a significant reduction in cell proliferation (approximately 70% inhibition at optimal doses) and invasiveness. The compound decreased DNA synthesis and wound closure rates in migration assays by more than 65% .
  • Malignant Glioma : this compound sensitized primary glioma cells to TRAIL-mediated apoptosis, indicating its potential role in enhancing the effectiveness of existing therapies .
  • Breast Cancer : The compound has been shown to inhibit estrogen-induced cell cycle progression in breast cancer models, suggesting a broader application in hormone-responsive tumors .

Research Findings

The following table summarizes key findings from various studies on this compound:

Study Cell Line Effect Observed IC50 Value
SMMC-7721 (HCC)Reduced proliferation and invasiveness3 nM
Primary Glioma CellsSensitized cells to TRAIL-induced apoptosisNot specified
Breast Cancer CellsInhibited estrogen-induced cell cycle progressionNot specified
Various Cancer TypesInhibited migration and proliferation20 nM

Case Studies

  • Hepatocellular Carcinoma Study : A detailed examination involving SMMC-7721 cells demonstrated that this compound not only inhibited proliferation but also significantly reduced the invasive potential of these cells. This was evidenced by wound healing assays that showed over 65% reduction in wound closure compared to controls .
  • Glioma Sensitization Study : Research indicated that this compound could enhance the susceptibility of glioma cells to TRAIL-mediated apoptosis, suggesting potential therapeutic combinations for more effective treatment strategies against glioblastomas .

Properties

Molecular Formula

C44H63N3O4

Molecular Weight

698.0 g/mol

IUPAC Name

N-[2-[(3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethyl-3-oxospiro[1,2,4,6,6a,6b,7,8,11,11a-decahydrobenzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-4'-yl]ethyl]-6-(3-phenylpropanoylamino)hexanamide

InChI

InChI=1S/C44H63N3O4/c1-29-25-39-42(47(28-29)24-23-46-40(49)13-9-6-10-22-45-41(50)17-14-32-11-7-5-8-12-32)31(3)44(51-39)21-19-35-36-16-15-33-26-34(48)18-20-43(33,4)38(36)27-37(35)30(44)2/h5,7-8,11-12,15,29,31,35-36,38-39,42H,6,9-10,13-14,16-28H2,1-4H3,(H,45,50)(H,46,49)/t29-,31+,35-,36-,38-,39+,42-,43-,44-/m0/s1

InChI Key

WDHRPWOAMDJICD-FOAQWNCLSA-N

Isomeric SMILES

C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6CC(=O)CC[C@@]6([C@H]5CC4=C3C)C)C)N(C1)CCNC(=O)CCCCCNC(=O)CCC7=CC=CC=C7

Canonical SMILES

CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(=O)CCC6(C5CC4=C3C)C)C)N(C1)CCNC(=O)CCCCCNC(=O)CCC7=CC=CC=C7

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.